molecular formula C15H12N4O2 B2870862 4-(2H-1,3-benzodioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 739341-23-2

4-(2H-1,3-benzodioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No. B2870862
CAS RN: 739341-23-2
M. Wt: 280.287
InChI Key: LZUDITQXLJOVRY-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a chemical compound with potential applications in scientific research. This compound is also known as BDPY, and it has been synthesized using various methods. BDPY has been found to have a mechanism of action that involves binding to specific receptors in the body, leading to various biochemical and physiological effects.

Scientific Research Applications

BDPY has potential applications in scientific research, including as a fluorescent probe for imaging specific receptors in the body, such as the dopamine D2 receptor. BDPY has also been studied for its potential as a ligand for the sigma-1 receptor, which is involved in various physiological processes, including pain, addiction, and neuroprotection. BDPY has also been studied for its potential as an inhibitor of the enzyme monoamine oxidase B, which is involved in the metabolism of neurotransmitters.

Mechanism of Action

BDPY has been found to have a mechanism of action that involves binding to specific receptors in the body. For example, BDPY has been found to bind to the dopamine D2 receptor, leading to changes in intracellular calcium levels and downstream signaling pathways. BDPY has also been found to bind to the sigma-1 receptor, leading to changes in intracellular calcium levels and downstream signaling pathways. BDPY has also been found to inhibit the enzyme monoamine oxidase B, leading to changes in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
BDPY has been found to have various biochemical and physiological effects, depending on the specific receptor it binds to. For example, BDPY has been found to modulate dopamine signaling, leading to changes in locomotor activity and reward-related behaviors. BDPY has also been found to modulate sigma-1 receptor signaling, leading to changes in pain perception and neuronal survival. BDPY has also been found to inhibit monoamine oxidase B, leading to changes in the levels of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

BDPY has several advantages for lab experiments, including its high selectivity for specific receptors and its fluorescent properties, which make it useful for imaging studies. However, BDPY also has limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for research on BDPY, including the development of new synthesis methods and the optimization of its properties for specific applications. BDPY could also be studied further for its potential as a therapeutic agent for various neurological and psychiatric disorders. Additionally, BDPY could be used to study the role of specific receptors in various physiological processes, such as pain perception and addiction.

Synthesis Methods

BDPY can be synthesized using various methods, including a one-pot reaction, a Suzuki-Miyaura cross-coupling reaction, and a Buchwald-Hartwig amination reaction. The one-pot reaction involves the condensation of 2-hydroxy-1,3-benzodioxole with pyridine-2-carboxaldehyde, followed by the addition of 3-amino-1H-pyrazole. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-1,3-benzodioxole with pyridine-2-boronic acid, followed by the addition of 3-amino-1H-pyrazole. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-1,3-benzodioxole with pyridine-2-amine, followed by the addition of 3-chloro-1H-pyrazole.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c16-15-13(9-4-5-11-12(7-9)21-8-20-11)14(18-19-15)10-3-1-2-6-17-10/h1-7H,8H2,(H3,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUDITQXLJOVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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